[(6-fluoro-1H-indazol-3-yl)methyl]amine is a chemical compound with significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the indazole class of compounds, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's unique structure features a fluorine atom at the 6-position of the indazole ring, which can influence its pharmacological profile.
The compound is classified under the category of indazole derivatives. It has been assigned the Chemical Abstracts Service (CAS) number 1363382-44-8 and is recognized in various chemical databases, including PubChem and ChemSpider. Its molecular formula is , and it has a molecular weight of approximately 165.17 g/mol .
The synthesis of [(6-fluoro-1H-indazol-3-yl)methyl]amine can be achieved through several methods, typically involving the functionalization of indazole derivatives. A common approach includes:
For example, one method described involves the use of a tosylated indazole precursor that undergoes nucleophilic substitution with an amine in a solvent system conducive to maintaining reaction conditions . The reaction conditions, including temperature and time, are critical for optimizing yield and purity.
The molecular structure of [(6-fluoro-1H-indazol-3-yl)methyl]amine features:
Key structural data includes:
[(6-fluoro-1H-indazol-3-yl)methyl]amine can participate in various chemical reactions:
The reactivity of the amine group allows for diverse modifications, making it a versatile building block in organic synthesis .
The mechanism of action for [(6-fluoro-1H-indazol-3-yl)methyl]amine is primarily associated with its interaction with biological targets, such as enzymes or receptors involved in disease pathways:
Pharmacological studies indicate that modifications on the indazole core significantly affect bioactivity, suggesting that [(6-fluoro-1H-indazol-3-yl)methyl]amine may exhibit similar selective properties.
Key physical properties include:
Chemical properties relevant to its use include:
[(6-fluoro-1H-indazol-3-yl)methyl]amine has potential applications in several scientific fields:
The ongoing research into indazole derivatives suggests that compounds like [(6-fluoro-1H-indazol-3-yl)methyl]amine could play a significant role in drug discovery efforts aimed at treating various diseases .
Regioselective fluorination of the indazole core represents a critical foundation for accessing [(6-fluoro-1H-indazol-3-yl)methyl]amine and its analogues. The C6 position exhibits distinct reactivity due to electronic effects from the adjacent fused ring system, enabling directed ortho-metalation strategies prior to electrophilic fluorination. Modern approaches leverage both chemical and enzymatic pathways to achieve high positional fidelity. Electrochemical methods using reticulated vitreous carbon cathodes enable oxidative fluorination under mild conditions, achieving >85% regioselectivity for 6-fluoro isomers without requiring protective group chemistry [5]. Complementary enzymatic techniques employ fluorinases (EC 2.5.1.x) that catalyze SAM-dependent C-F bond formation through a unique SN2 mechanism involving fluoride attack on the sulfur center of S-adenosyl-L-methionine (SAM), followed by stereoselective transfer to the indazole precursor [4]. This biocatalytic route demonstrates exceptional functional group tolerance and operates under aqueous conditions at ambient temperature. Patent literature reveals protected 6-fluoroindazole-3-carboxylates as key intermediates for subsequent conversion to aminomethyl derivatives, with electron-withdrawing groups at C3 significantly enhancing fluorination efficiency at C6 [9].
Table 1: Comparative Fluorination Techniques for Indazole Systems
Method | Reagent/Catalyst | Regioselectivity (6-F:4-F) | Temperature | Key Advantage |
---|---|---|---|---|
Electrochemical | RVC Cathode / NH₄F | 9:1 | Ambient | No metal catalysts required |
Enzymatic | Fluorinase / SAM | >20:1 | 25-37°C | Aqueous phase compatibility |
Directed Ortho-Lith | n-BuLi / NFSi | 8:1 | -78°C | Compatibility with halogens |
Radical Fluorination | Selectfluor® / Photoredox | 5:1 | 25°C | Late-stage functionalization |
Introduction of the aminomethyl moiety at C3 presents distinct challenges due to competing N1/N2 coordination and the electron-withdrawing nature of the fluorine substituent. Two dominant strategies have emerged: (1) Nitrile Reduction – 3-Cyanomethyl-6-fluoroindazoles undergo selective hydrogenation over Raney nickel at 60 psi H₂, yielding the target amine without dehalogenation [3]. This method requires Boc protection of ring nitrogen to prevent catalyst poisoning. (2) Electrochemical Reductive Amination – Direct coupling of 6-fluoroindazole-3-carbaldehyde with ammonia occurs efficiently under cathodic reduction (Zn cathode, -1.2V vs SCE), achieving 78% yield with paired electrolysis simultaneously cleaving N-oxide byproducts [5]. NMR studies confirm that the 6-fluoro substituent electronically favors C3 electrophilicity, accelerating imine formation kinetics by 3-fold compared to non-fluorinated analogues. Notably, N1-methylated variants like 6-fluoro-1-methyl-1H-indazol-3-ylamine show enhanced solubility in aprotic solvents beneficial for further modifications (SMILES: Cn1nc(N)c2ccc(F)cc12) [6].
While [(6-fluoro-1H-indazol-3-yl)methyl]amine itself lacks stereocenters, its derivatives gain 3D complexity through catalytic asymmetric transformations. Three advanced strategies enable chiral pharmacophore development:
These methods demonstrate the scaffold’s compatibility with diverse asymmetric platforms, enabling synthesis of clinical candidates like (S)-1-(4-Fluoro-1-methyl-1H-indazol-5-yl) derivatives for kinase inhibition [7].
Table 2: Asymmetric Catalysis Performance Metrics
Chiral Modification | Catalyst System | ee (%) | Application Target |
---|---|---|---|
α-Branched Aminomethyl | L-Proline/TEMPO | 92-94 | Adrenergic receptor modulators |
β-Amino alcohol | Ru-(S)-BINAP | 99 | Antiviral nucleoside analogues |
N-Acylated derivatives | Pseudomonas fluorescens Lipase | 85 | HDAC inhibitors |
Tetrahydro derivatives | Rh-(R,R)-Et-DuPhos | >99 | Opioid receptor ligands [9] |
Solid-phase approaches enable rapid diversification of the 3-aminomethyl position through resin-bound intermediates. Two principal strategies dominate:
Notably, on-resin Suzuki coupling of bromo-indazole precursors enables parallel introduction of diverse biaryl systems at C5/C7 positions after fluorination, generating libraries of >200 analogues in 3-5 synthetic steps. Microwave-assisted cleavage (120°C, 20 min in 95:5 TFA:H₂O) provides crude products with >85% purity by LC-MS, suitable for primary biological screening. This methodology proved instrumental in discovering potent VEGFR2 inhibitors bearing 6-fluoro-3-aminomethyl-indazolyl cores with IC₅₀ < 50 nM [5].
The primary amine at C3 serves as a versatile handle for structural diversification into bioactive derivatives:
Computational analysis (LogP 1.16, TPSA 54.7) confirms that modifications maintain favorable drug-like properties while enabling precise tailoring for target engagement [1]. The most promising derivatives demonstrate dual functionality as kinase inhibitors and fluorescent probes via dansyl conjugation.
Table 3: Key Pharmacophores Accessible via Post-Functionalization
Derivative Class | Synthetic Route | Biological Application | Representative Compound |
---|---|---|---|
Amides | EDC/HOBt coupling | HDAC6 inhibition (IC₅₀ = 110 nM) | 6-Fluoro-N-(pyridin-3-ylmethyl)-1H-indazole-3-carboxamide |
Sulfonamides | Sulfonyl chloride/Et₃N | Carbonic anhydrase IX inhibitors | 3-[(4-Fluorophenyl)sulfonamido]methyl-6-fluoroindazole |
Ureas | CDI activation + amines | Allosteric modulators of mGluR5 | 1-(6-Fluoro-1H-indazol-3-yl)-3-(3-trifluoromethylphenyl)urea |
¹⁸F-Labeled Complexes | Fluorinase biocatalysis | Tumor imaging probes | ¹⁸F-Fluoropaclitaxel-indazole conjugates [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3